N-(3-Ethoxyphenyl)-2-methylbenzamide
Description
N-(3-Ethoxyphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-ethoxyaniline moiety. Key features include the ethoxy (–OCH₂CH₃) substituent on the phenyl ring and the methyl (–CH₃) group on the benzamide backbone. These substituents influence electronic effects (e.g., electron-donating properties) and steric interactions, which are critical in applications such as metal-catalyzed C–H bond functionalization or biological activity .
Properties
CAS No. |
55814-38-5 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-(3-ethoxyphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H17NO2/c1-3-19-14-9-6-8-13(11-14)17-16(18)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
GMDMMUVZXYVYIM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C |
Other CAS No. |
55814-38-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogues and their substituent differences:
Key Observations:
- Substituent Position : The position of alkoxy groups (e.g., 3-ethoxy vs. 4-methoxy) modulates electronic effects. Methoxy/ethoxy groups enhance electron density on the aromatic ring, influencing metal coordination in catalysis .
- Directing Group Efficacy: N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide exhibits superior performance as a bidentate directing group compared to monodentate analogues due to its rigid anthraquinone backbone, which stabilizes metal complexes .
Spectroscopic and Crystallographic Data
- NMR Trends : Methoxy and ethoxy substituents produce distinct shifts in $ ^1H $-NMR (e.g., methoxy protons at ~3.8 ppm; ethoxy protons at ~1.3–1.5 ppm for CH₃ and ~4.0 ppm for OCH₂) .
- X-ray Studies: Anthraquinone-based benzamides show planar geometries conducive to π-stacking, enhancing catalytic stability .
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